5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide
説明
特性
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-24-13-20(28-14-15-5-3-7-17(9-15)27-2)19(25)10-18(24)21(26)23-12-16-6-4-8-22-11-16/h3-11,13H,12,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZXEXZWZMUHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CN=CC=C2)OCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects, supported by various research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a dihydropyridine core, which is often associated with various biological activities.
1. Anti-inflammatory Activity
Research indicates that compounds within the dihydropyridine class exhibit significant anti-inflammatory properties. A study demonstrated that derivatives similar to 5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
| Compound | COX-2 Inhibition (IC50 μM) | Analgesic Activity (%) |
|---|---|---|
| 5-Dihydropyridine Derivative | 0.04 - 0.46 | 42 - 51 |
These results suggest that the compound may effectively reduce inflammation and pain comparable to standard anti-inflammatory drugs like diclofenac .
2. Analgesic Effects
The analgesic activity of this compound was assessed in various models. The results indicated a dose-dependent reduction in pain responses, aligning with its COX inhibition properties. The analgesic efficacy was reported to be similar to that of established analgesics, demonstrating its potential as a therapeutic agent for pain management .
3. Antimicrobial Properties
Preliminary studies have also explored the antimicrobial activity of this compound against various pathogens. The dihydropyridine derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
| Pathogen | Minimum Inhibitory Concentration (MIC μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could be developed further as an antimicrobial agent .
Case Study: COX Inhibition and Analgesic Activity
In a controlled study involving animal models, compounds structurally related to 5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide were administered to assess their anti-inflammatory and analgesic effects. The results indicated:
- Reduction in edema : Significant reduction observed within one hour post-administration.
- Serum IL-1β levels : Notable decrease in pro-inflammatory cytokines was recorded, supporting the anti-inflammatory mechanism through COX inhibition.
The compounds demonstrated an analgesic activity ranging from 40% to 51%, comparable to standard treatments .
Structural Activity Relationship (SAR)
The biological activity of dihydropyridines is often influenced by their structural components. Modifications at specific positions on the dihydropyridine ring can enhance or diminish their pharmacological effects. For instance, substituents like methoxy groups have been associated with increased COX inhibition and enhanced anti-inflammatory activity.
類似化合物との比較
Key Differences :
- The target compound lacks the thioether and cyano groups present in AZ331/AZ257, which are critical for redox activity and electrophilic interactions in other dihydropyridines.
- The methoxybenzyloxy group in the target compound may enhance solubility compared to the furyl and bromophenyl groups in AZ257/AZ331, which are more lipophilic .
Fluorinated Dihydropyridine Derivative (CAS 119915-47-8)
highlights 5-(3,4-difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 119915-47-8), a structurally simpler analogue. Key distinctions include:
- A 3,4-difluorobenzyl group instead of the 3-methoxybenzyloxy substituent. Fluorine atoms typically improve metabolic stability and membrane permeability.
- A carboxylic acid group at position 3 versus the carboxamide in the target compound. The acid group may reduce oral bioavailability due to ionization at physiological pH .
Data Tables
Research Findings and Discussion
Substituent Effects on Bioactivity
- Methoxybenzyloxy Group : The polar ether linkage in the target compound likely improves aqueous solubility compared to the lipophilic furyl (AZ331/AZ257) or difluorobenzyl (CAS 119915-47-8) groups. However, this may reduce blood-brain barrier penetration .
- Amide vs. Carboxylic Acid : The pyridin-3-ylmethyl carboxamide in the target compound could facilitate hydrogen bonding with target proteins, enhancing binding affinity relative to the ionized carboxylic acid in CAS 119915-47-8 .
- Thioether vs. Ether : AZ331/AZ257’s thioether groups may confer radical-scavenging or metal-chelating activity, which is absent in the target compound .
Metabolic Stability
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Step 1: Condensation of substituted pyridine precursors (e.g., 3-methoxybenzyl chloride) with a dihydropyridine core under reflux in anhydrous dioxane (120°C, 2 hours) .
- Step 2: Carboxamide coupling via EDC/HOBt-mediated activation, requiring inert atmospheres (N₂) and controlled temperatures (0–4°C) to minimize side reactions .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Critical Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent Polarity | Anhydrous dioxane | Prevents hydrolysis of intermediates |
| Temperature | 0–4°C (coupling step) | Reduces racemization |
| Catalyst | EDC/HOBt | Enhances amide bond formation efficiency |
Basic: Which analytical techniques confirm structural integrity, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Key peaks include the 3-methoxybenzyl proton singlet (~δ 3.8 ppm) and pyridin-3-ylmethyl protons (δ 4.5–4.7 ppm). Splitting patterns confirm substitution .
- ¹³C NMR: Carbonyl carbons (C=O) appear at ~δ 165–175 ppm .
- Mass Spectrometry (HRMS): Exact mass calculation (e.g., [M+H]⁺ = 423.1782) validates molecular formula .
- IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300 cm⁻¹) confirm functional groups .
Data Interpretation Tips:
- Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
Advanced: How can mechanistic studies resolve contradictions in reaction pathways reported for this compound?
Methodological Answer:
- Kinetic Analysis: Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-determining steps .
- Isotopic Labeling: Use ¹⁸O-labeled reagents to track oxygen incorporation in the 4-oxo group, clarifying competing oxidation mechanisms .
- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict transition states and compare activation energies for proposed pathways .
Case Example: Discrepancies in the formation of the 1,4-dihydropyridine core were resolved by identifying solvent-dependent tautomerization using deuterated DMSO .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 3-methoxybenzyl with 4-fluorobenzyl) to assess steric/electronic effects .
- Biological Assays:
- Enzyme Inhibition: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization .
- Cellular Uptake: Quantify intracellular concentrations via LC-MS/MS to correlate permeability with activity .
- QSAR Modeling: Use MOE or Schrödinger to develop predictive models based on descriptors like logP, polar surface area, and H-bond donors .
Key Finding: The pyridin-3-ylmethyl group enhances blood-brain barrier penetration compared to pyridin-4-yl analogs .
Advanced: How should researchers address discrepancies in metabolic stability data across in vitro models?
Methodological Answer:
- Model Selection: Compare results from human liver microsomes (HLM), hepatocytes, and recombinant CYP isoforms (e.g., CYP3A4) to identify enzyme-specific contributions .
- Experimental Design:
- Use a standardized NADPH regeneration system to ensure consistent cofactor availability.
- Include positive controls (e.g., verapamil) to validate assay conditions .
- Data Normalization: Adjust for protein binding differences using ultracentrifugation or equilibrium dialysis .
Example: Contradictory half-life (t₁/₂) values in HLM vs. hepatocytes were attributed to differential efflux transporter activity, resolved via inhibitor co-administration (e.g., cyclosporine A) .
Basic: What purification techniques maximize yield and purity of the final product?
Methodological Answer:
-
Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final polishing .
-
Crystallization: Optimize solvent mixtures (e.g., ethanol/water) via gradient cooling (50°C → 4°C) to enhance crystal lattice formation .
-
Yield vs. Purity Trade-off:
Technique Purity (%) Yield (%) Column Chromatography 95–98 60–70 Recrystallization >99 40–50
Advanced: How can computational tools predict off-target interactions and toxicity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to screen against the ChEMBL database, prioritizing kinases and GPCRs .
- Toxicity Prediction:
- Pro-Tox II: Predict hepatotoxicity (e.g., CYP inhibition) and mutagenicity (Ames test) .
- ADMET Predictor: Estimate hERG channel blockade risk using QSAR models .
- Mitigation Strategy: Introduce polar groups (e.g., -OH) to reduce hERG affinity while maintaining target potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
